molecular formula C10H12FNO B13420267 2-(p-Fluorophenyl)-3-methyloxazolidine CAS No. 67625-06-3

2-(p-Fluorophenyl)-3-methyloxazolidine

Cat. No.: B13420267
CAS No.: 67625-06-3
M. Wt: 181.21 g/mol
InChI Key: HHTZQKCQLDEVBO-UHFFFAOYSA-N
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Description

2-(p-Fluorophenyl)-3-methyloxazolidine is an organic compound that features a fluorinated phenyl group attached to an oxazolidine ring. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Fluorophenyl)-3-methyloxazolidine typically involves the reaction of p-fluoroaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the corresponding imine. This imine is then cyclized to form the oxazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium catalysts and hydrogenation steps can also be employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(p-Fluorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(p-Fluorophenyl)-3-methyloxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Fluorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Fluorophenyl)oxazolidine
  • 3-(p-Fluorophenyl)-2-methylpropionic acid
  • 2-(p-Fluorophenyl)benzoxazole

Uniqueness

2-(p-Fluorophenyl)-3-methyloxazolidine is unique due to its specific structural features, including the fluorinated phenyl group and the oxazolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

67625-06-3

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methyl-1,3-oxazolidine

InChI

InChI=1S/C10H12FNO/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3

InChI Key

HHTZQKCQLDEVBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=C(C=C2)F

Origin of Product

United States

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